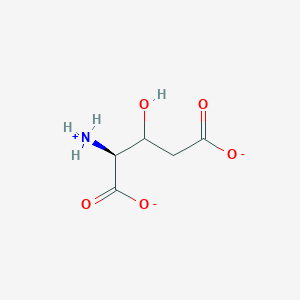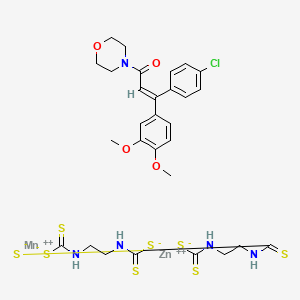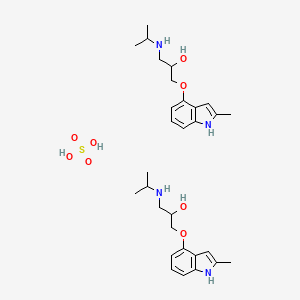![molecular formula C48H85N3O15P2 B1239194 [3-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate CAS No. 83214-12-4](/img/structure/B1239194.png)
[3-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1beta-Arabinofuranosylcytosine 5’-diphosphate-1,2-diolein is a complex organic compound with the chemical formula C48H85N3O15P2 It is a derivative of cytosine arabinoside, which is known for its antiviral and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1beta-Arabinofuranosylcytosine 5’-diphosphate-1,2-diolein involves multiple steps. The starting material is typically cytosine arabinoside, which undergoes phosphorylation to form the diphosphate derivative. This intermediate is then coupled with diolein under specific reaction conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1beta-Arabinofuranosylcytosine 5’-diphosphate-1,2-diolein can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Applications De Recherche Scientifique
1beta-Arabinofuranosylcytosine 5’-diphosphate-1,2-diolein has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its potential effects on cellular processes and its role in DNA synthesis.
Medicine: Due to its antiviral and anticancer properties, it is investigated for potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1beta-Arabinofuranosylcytosine 5’-diphosphate-1,2-diolein involves its incorporation into DNA, where it inhibits DNA synthesis by acting as a chain terminator. This leads to the inhibition of cellular replication and induces apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytosine Arabinoside: A simpler derivative with similar antiviral and anticancer properties.
1beta-Arabinofuranosylcytosine 5’-triphosphate: Another phosphorylated derivative with different biological activities.
Uniqueness
1beta-Arabinofuranosylcytosine 5’-diphosphate-1,2-diolein is unique due to its specific structure, which allows it to interact with cellular components in a distinct manner. Its combination of a diphosphate group and diolein moiety provides unique chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
83214-12-4 |
|---|---|
Formule moléculaire |
C48H85N3O15P2 |
Poids moléculaire |
1006.1 g/mol |
Nom IUPAC |
[3-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C48H85N3O15P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(52)61-37-40(64-44(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-62-67(57,58)66-68(59,60)63-39-41-45(54)46(55)47(65-41)51-36-35-42(49)50-48(51)56/h17-20,35-36,40-41,45-47,54-55H,3-16,21-34,37-39H2,1-2H3,(H,57,58)(H,59,60)(H2,49,50,56)/b19-17+,20-18+ |
Clé InChI |
WVVFFOKRFKIBHD-XPWSMXQVSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonymes |
1 beta-arabinofuranosylcytosine 5'-diphosphate-1,2-diolein ARA-CDP-diolein |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrate;hydrochloride](/img/structure/B1239124.png)

![2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoic acid](/img/structure/B1239130.png)


